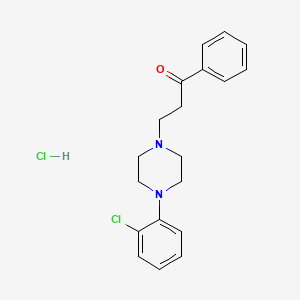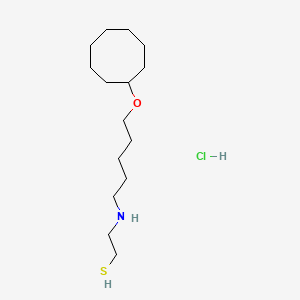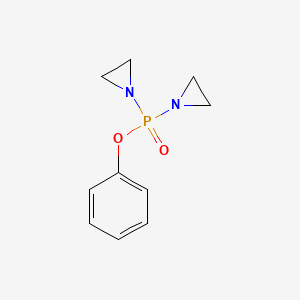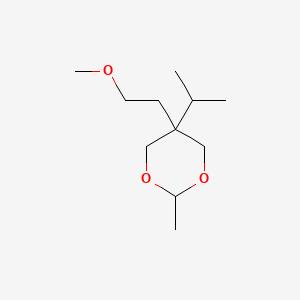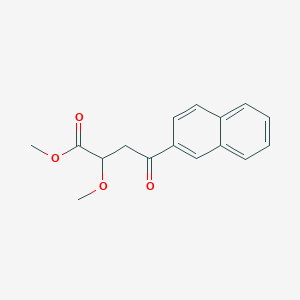
Methyl 2-methoxy-4-(naphthalen-2-yl)-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-methoxy-4-(naphthalen-2-yl)-4-oxobutanoate is an organic compound that belongs to the class of esters It features a naphthalene ring, which is a polycyclic aromatic hydrocarbon, attached to a butanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methoxy-4-(naphthalen-2-yl)-4-oxobutanoate typically involves the esterification of 2-methoxy-4-(naphthalen-2-yl)-4-oxobutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency. Purification of the product is typically achieved through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-methoxy-4-(naphthalen-2-yl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methoxy-4-(naphthalen-2-yl)-4-oxobutanoic acid.
Reduction: Formation of 2-methoxy-4-(naphthalen-2-yl)-4-hydroxybutanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-methoxy-4-(naphthalen-2-yl)-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-methoxy-4-(naphthalen-2-yl)-4-oxobutanoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The naphthalene ring can intercalate with DNA, potentially affecting gene expression and cellular function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-methoxy-4-(phenyl)-4-oxobutanoate: Similar structure but with a phenyl ring instead of a naphthalene ring.
Ethyl 2-methoxy-4-(naphthalen-2-yl)-4-oxobutanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 2-methoxy-4-(naphthalen-2-yl)-4-oxobutanoate is unique due to the presence of the naphthalene ring, which imparts distinct chemical and biological properties. The naphthalene ring can enhance the compound’s ability to interact with aromatic systems in biological molecules, potentially leading to unique biological activities.
Eigenschaften
CAS-Nummer |
23349-22-6 |
|---|---|
Molekularformel |
C16H16O4 |
Molekulargewicht |
272.29 g/mol |
IUPAC-Name |
methyl 2-methoxy-4-naphthalen-2-yl-4-oxobutanoate |
InChI |
InChI=1S/C16H16O4/c1-19-15(16(18)20-2)10-14(17)13-8-7-11-5-3-4-6-12(11)9-13/h3-9,15H,10H2,1-2H3 |
InChI-Schlüssel |
IWWVBJZJZNTSTR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CC(=O)C1=CC2=CC=CC=C2C=C1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



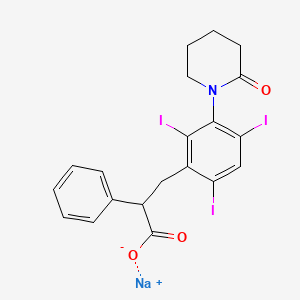


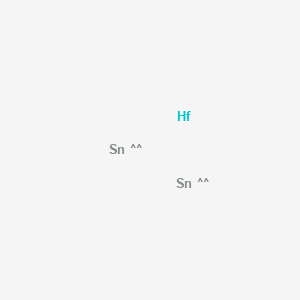
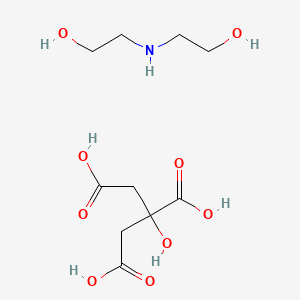
![11-Methyl-11h-indeno[1,2-b]quinoxalin-11-ol](/img/structure/B14716004.png)
